molecular formula C7H4FIN2 B1343676 4-Fluoro-6-iodo-1H-indazole CAS No. 887568-03-8

4-Fluoro-6-iodo-1H-indazole

Cat. No.: B1343676
CAS No.: 887568-03-8
M. Wt: 262.02 g/mol
InChI Key: YJMLAONQAPAGTB-UHFFFAOYSA-N
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Description

4-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole ring. One common method is the halogenation of 1H-indazole derivatives. The process may involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine monochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-iodo-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated or partially reduced products.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

4-Fluoro-6-iodo-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

    4-Fluoro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    6-Iodo-1H-indazole: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    4-Bromo-6-iodo-1H-indazole:

Uniqueness: 4-Fluoro-6-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these halogens can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

4-Fluoro-6-iodo-1H-indazole is a derivative of the indazole class of compounds, which have garnered attention for their diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 4-position and an iodine atom at the 6-position of the indazole ring. This unique substitution pattern influences its biological activity and pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor effects. The compound this compound has shown promising results in various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of several indazole derivatives, including this compound, against human colorectal cancer cell lines (HCT116). The results indicated that this compound exhibited an IC50 value of approximately 14.3 µM, suggesting potent anti-proliferative activity while showing low toxicity in normal cells (IC50 > 100 µM) .
  • Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of key apoptotic proteins. It has been shown to decrease Bcl-2 (an anti-apoptotic protein) levels while increasing Bax (a pro-apoptotic protein) levels, thus promoting apoptosis in a dose-dependent manner . Additionally, it was found to influence the p53/MDM2 pathway, leading to increased p53 expression and subsequent activation of pro-apoptotic signaling .
  • Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G0/G1 phase in K562 cells, indicating its potential to inhibit tumor growth by preventing cancer cells from progressing through the cell cycle .

Table: Biological Activity Summary

Activity IC50 Value (µM) Cell Line Effect
Antiproliferative14.3HCT116Significant growth inhibition
Induction of Apoptosis-K562Increased Bax, decreased Bcl-2
Cell Cycle Arrest-K562G0/G1 phase accumulation

Properties

IUPAC Name

4-fluoro-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLAONQAPAGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646412
Record name 4-Fluoro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-03-8
Record name 4-Fluoro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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